

physicochemical characteristics of 3-Fluoro-4-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-piperidin-1-yl-phenylamine

Cat. No.: B1309705

[Get Quote](#)

An In-depth Technical Guide to 3-Fluoro-4-piperidin-1-yl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-piperidin-1-yl-phenylamine is a fluorinated aromatic amine containing a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of piperidine rings in numerous pharmaceuticals and the ability of fluorine substitution to modulate physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the available physicochemical characteristics, a proposed synthesis protocol, and a discussion of potential biological activities based on structurally related compounds.

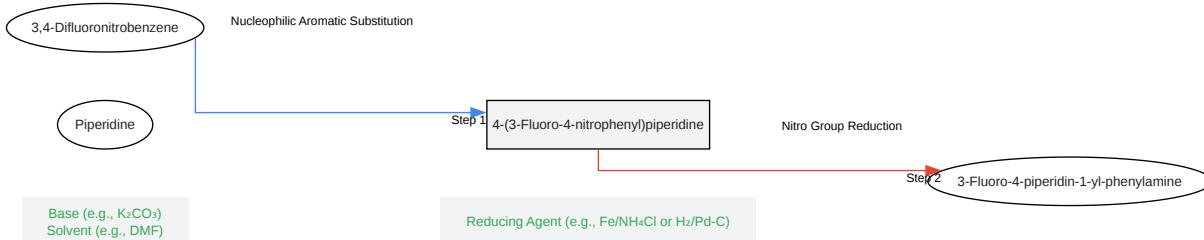
Physicochemical Characteristics

Experimentally determined physicochemical data for **3-Fluoro-4-piperidin-1-yl-phenylamine** are not readily available in public literature. The following table summarizes computed data obtained from chemical supplier databases. It is crucial to note that these are predicted values and should be confirmed through experimental validation.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ FN ₂	ChemScene[1]
Molecular Weight	194.25 g/mol	ChemScene[1]
LogP (predicted)	2.3982	ChemScene[1]
Topological Polar Surface Area (TPSA)	29.26 Å ²	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]
Purity	≥98%	ChemScene[1]

Synthesis and Characterization

Proposed Synthesis


A specific experimental protocol for the synthesis of **3-Fluoro-4-piperidin-1-yl-phenylamine** is not detailed in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of the structurally similar compound, 3-fluoro-4-morpholinoaniline. The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a reduction.

Step 1: Nucleophilic Aromatic Substitution

3,4-Difluoronitrobenzene is reacted with piperidine. The greater electron-withdrawing effect of the nitro group directs the nucleophilic substitution of the fluorine atom at the para position.

Step 2: Reduction of the Nitro Group

The resulting 4-(3-fluoro-4-nitrophenyl)piperidine is then reduced to the corresponding aniline, **3-Fluoro-4-piperidin-1-yl-phenylamine**.

[Click to download full resolution via product page](#)

Proposed synthesis of **3-Fluoro-4-piperidin-1-yl-phenylamine**.

Experimental Protocols

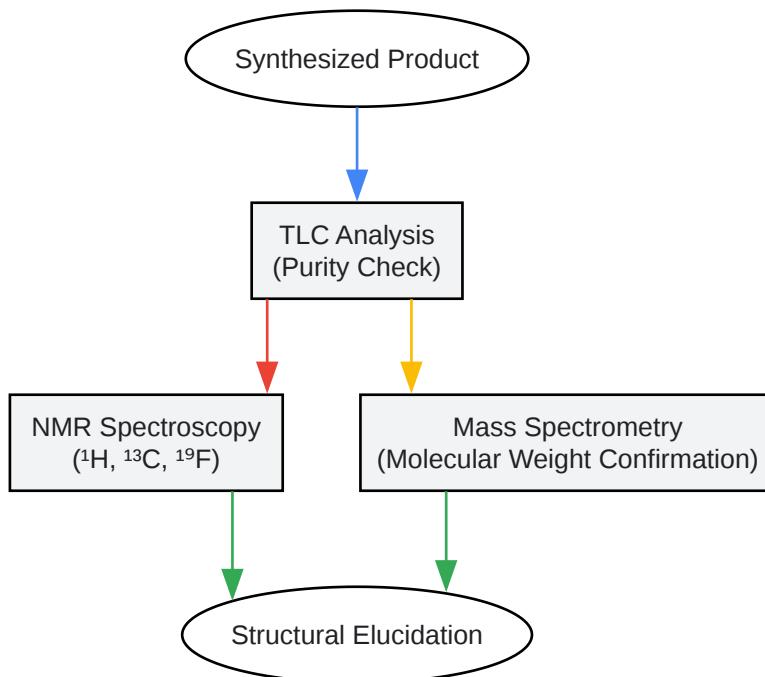
Synthesis of 4-(3-Fluoro-4-nitrophenyl)piperidine (Intermediate):

- To a solution of 3,4-difluoronitrobenzene in a suitable solvent such as dimethylformamide (DMF), add piperidine and a base (e.g., potassium carbonate).
- Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
- Filter the solid, wash with water, and dry to obtain the crude intermediate.
- Purify the intermediate by recrystallization or column chromatography.

Synthesis of **3-Fluoro-4-piperidin-1-yl-phenylamine** (Final Product):

- Suspend the intermediate, 4-(3-fluoro-4-nitrophenyl)piperidine, in a mixture of ethanol and water.
- Add a reducing agent, such as iron powder and ammonium chloride, to the suspension.

- Heat the mixture to reflux and monitor the reaction by TLC.
- Once the reaction is complete, filter the hot solution to remove the iron catalyst.
- Cool the filtrate to induce crystallization of the product.
- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.


Characterization

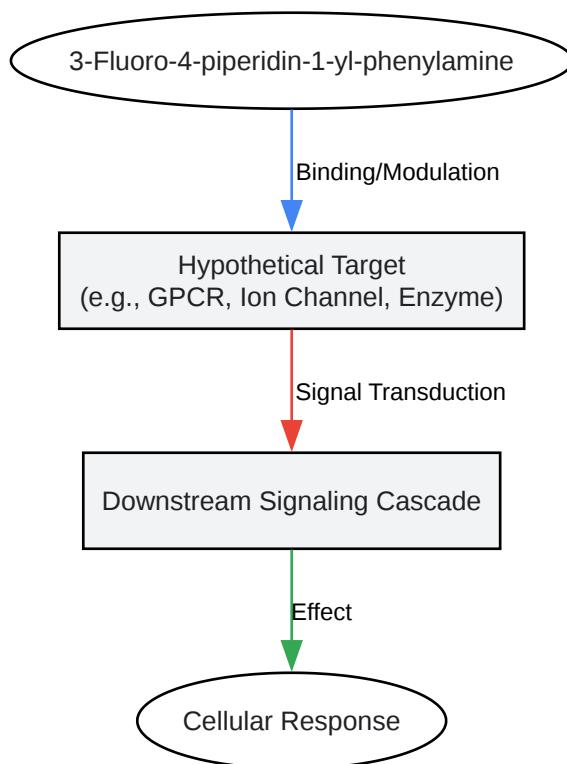
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. Signals for the piperidine ring protons will also be present, likely in the aliphatic region.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and piperidine carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.
- ^{19}F NMR: The fluorine NMR spectrum will show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS):

- The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.25 g/mol).
- Fragmentation patterns are likely to involve cleavage of the piperidine ring and loss of small neutral molecules.

[Click to download full resolution via product page](#)


Analytical workflow for product characterization.

Potential Biological Activity

Specific biological targets and signaling pathways for **3-Fluoro-4-piperidin-1-yl-phenylamine** have not been reported in the available literature. However, the structural components of the molecule suggest potential areas of pharmacological interest.

- **Piperidine Moiety:** The piperidine ring is a common scaffold in a vast array of centrally active drugs, targeting receptors, ion channels, and enzymes in the central nervous system.
- **Fluorinated Aniline:** Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. Aniline derivatives are known to interact with various biological targets.

Given the structural similarities to known bioactive molecules, **3-Fluoro-4-piperidin-1-yl-phenylamine** could potentially interact with targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmission. For instance, some piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for **3-Fluoro-4-piperidin-1-yl-phenylamine**.

Conclusion

3-Fluoro-4-piperidin-1-yl-phenylamine is a compound with potential for further investigation in drug discovery and development. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on predicted data and the known characteristics of its structural components. Further experimental work is necessary to fully elucidate its properties and pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- To cite this document: BenchChem. [physicochemical characteristics of 3-Fluoro-4-piperidin-1-yl-phenylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309705#physicochemical-characteristics-of-3-fluoro-4-piperidin-1-yl-phenylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com